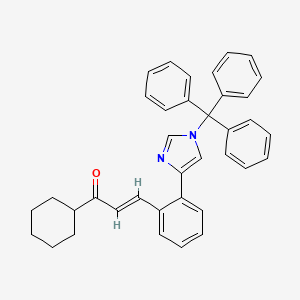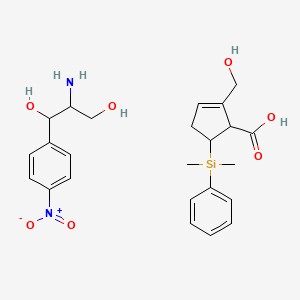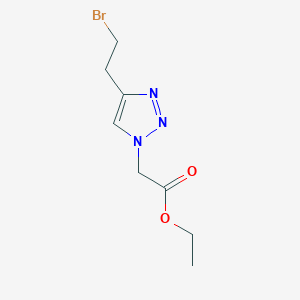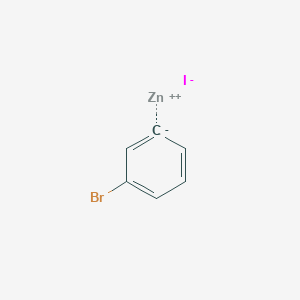
5-Chloro-4-fluoro-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-fluoro-2-nitrobenzaldehyde: is an organic compound with the molecular formula C7H3ClFNO3 . It is a white or pale yellow crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide . This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-4-fluoro-2-nitrobenzaldehyde typically involves the following steps :
Chlorination: 2-Chloro-4-fluorotoluene is subjected to a chlorination reaction under the irradiation of high-pressure ultraviolet lamp light.
Hydrolysis: The chlorinated product is then hydrolyzed in the presence of a catalyst.
Nitration: The hydrolyzed product undergoes a nitration reaction to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of organic solvents and controlled temperatures to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-4-fluoro-2-nitrobenzaldehyde can undergo various chemical reactions, including :
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products:
Reduction: 5-Chloro-4-fluoro-2-nitroaniline.
Substitution: Various substituted benzaldehydes.
Oxidation: 5-Chloro-4-fluoro-2-nitrobenzoic acid.
Applications De Recherche Scientifique
5-Chloro-4-fluoro-2-nitrobenzaldehyde has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is utilized in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-fluoro-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-fluoro-5-nitrobenzaldehyde
- 5-Chloro-2-nitrobenzaldehyde
- 4-Fluoro-2-nitrobenzaldehyde
Comparison: 5-Chloro-4-fluoro-2-nitrobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties due to the specific positioning of these substituents .
Propriétés
Numéro CAS |
213382-47-9 |
|---|---|
Formule moléculaire |
C7H3ClFNO3 |
Poids moléculaire |
203.55 g/mol |
Nom IUPAC |
5-chloro-4-fluoro-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H |
Clé InChI |
JXZQEXAZVGYZDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15093635.png)
![[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol](/img/structure/B15093640.png)
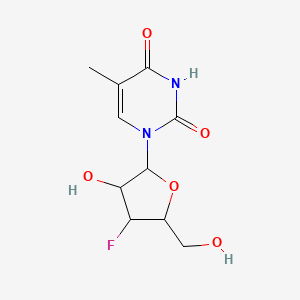

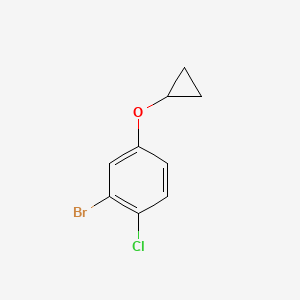

![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
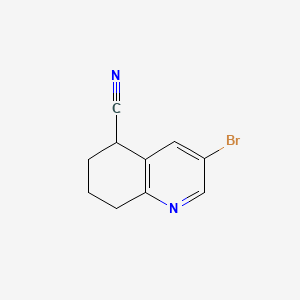
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
